6-(2-Methoxyethoxy)-4-methylpyridin-3-amine
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Overview
Description
6-(2-Methoxyethoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxyethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium bis(2-methoxyethoxy)aluminum hydride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
6-(2-Methoxyethoxy)-4-methylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
- Tris(2-methoxyethoxy)(vinyl)silane
- (2-Methoxyethoxy)acetic acid .
Uniqueness
6-(2-Methoxyethoxy)-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-(2-methoxyethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-9(11-6-8(7)10)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
RGLSBYYUXYRHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)OCCOC |
Origin of Product |
United States |
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